molecular formula C13H15N3OS B2423107 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392244-82-5

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2423107
CAS No.: 392244-82-5
M. Wt: 261.34
InChI Key: COYCAICACQXYAC-UHFFFAOYSA-N
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Description

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butyramide group attached to the thiadiazole ring, which is further substituted with an o-tolyl group

Scientific Research Applications

Mechanism of Action

Safety and Hazards

The safety and hazards of similar compounds are often determined through safety data sheets. For example, “5-(o-Tolyl)-1,3,4-oxadiazole-2-thiol” is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the study of similar compounds often involve the development of new chemical entities to overcome multi-drug resistant strains. For instance, the development of new antitubercular agents shows great significance . Additionally, the competition between the reactive intermediates formed by the Et3SiH/KOtBu system highlights future research directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-tolylthiosemicarbazide with butyric anhydride under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiadiazole ring.

Comparison with Similar Compounds

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:

    N-(5-phenyl-1,3,4-thiadiazol-2-yl)butyramide: This compound has a phenyl group instead of an o-tolyl group, which may result in different chemical and biological properties.

    N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butyramide: The presence of a meta-tolyl group instead of an ortho-tolyl group can influence the compound’s reactivity and interactions.

    N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)butyramide: The para-tolyl group can also affect the compound’s properties compared to the ortho-tolyl group.

The unique substitution pattern of this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-3-6-11(17)14-13-16-15-12(18-13)10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYCAICACQXYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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